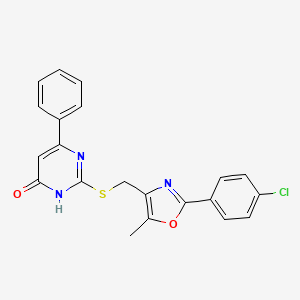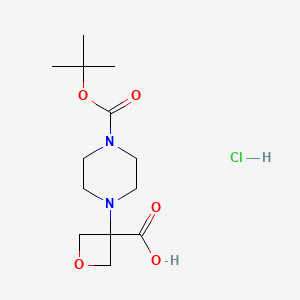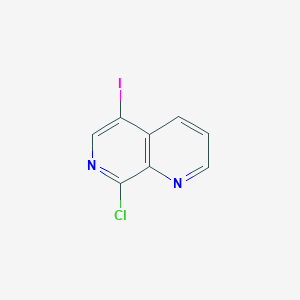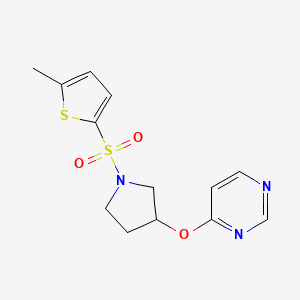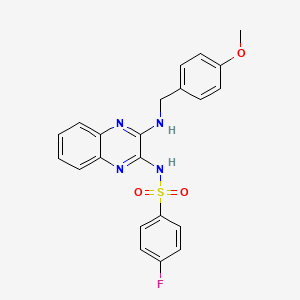
4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C22H19FN4O3S1. It is offered by several suppliers for research purposes21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide. However, there are general methods for the synthesis of quinoline and its analogues3, as well as the synthesis of benzenesulfonamide derivatives4. These methods could potentially be adapted for the synthesis of this specific compound.Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases5. However, without a visual representation, it’s difficult to provide a detailed analysis.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide.Physical And Chemical Properties Analysis
The molecular weight of 4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is 438.481. Other physical and chemical properties are not readily available in the literature.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explored zinc phthalocyanines substituted with benzenesulfonamide derivatives, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity
Gupta and Halve (2015) synthesized novel azetidin-2-ones containing benzenesulfonamide and evaluated their antifungal activity. These compounds demonstrated potent activity against Aspergillus niger and Aspergillus flavus, indicating their potential as antifungal agents and the importance of structure-activity relationship trends in their development (Gupta & Halve, 2015).
Anticancer and Radiosensitizing Evaluation
Ghorab, Ragab, Heiba, El-Gazzar, and El-Gazzar (2011) reported the synthesis and evaluation of 4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives for their in vitro anticancer activity and radiosensitizing potential. Some compounds showed higher activity than the reference drug doxorubicin, highlighting their promise in anticancer research and as radiosensitizers (Ghorab et al., 2011).
Photophysicochemical Properties
Another study by Öncül, Öztürk, and Pişkin (2021) on zinc(II) phthalocyanine with benzenesulfonamide substituents revealed its photosensitizing abilities suitable for photocatalytic applications. This highlights the compound's utility beyond biomedical applications, extending into materials science for environmental remediation (Öncül, Öztürk, & Pişkin, 2021).
Cytotoxic Activities
The study by Reddy et al. (2013) synthesized isatin derivatives, including those incorporating the quinoxaline structure, and evaluated their cytotoxic activities against various cancer cell lines. This research contributes to the ongoing search for novel anticancer agents with improved efficacy and specificity (Reddy et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-30-17-10-6-15(7-11-17)14-24-21-22(26-20-5-3-2-4-19(20)25-21)27-31(28,29)18-12-8-16(23)9-13-18/h2-13H,14H2,1H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUIRXRNXKMBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-((4-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

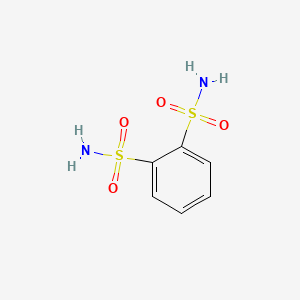
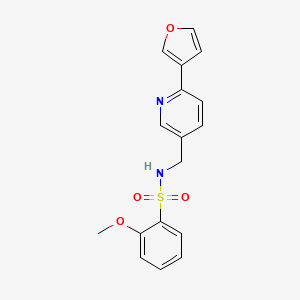
![Methyl 3-(3-bromophenyl)-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2626952.png)
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
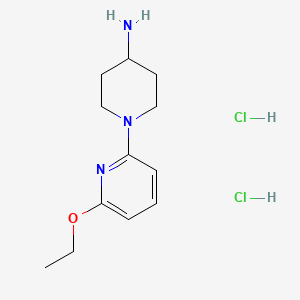
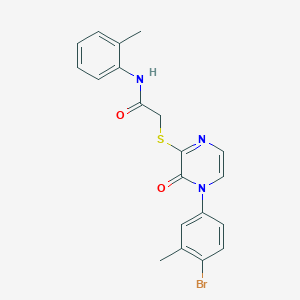
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
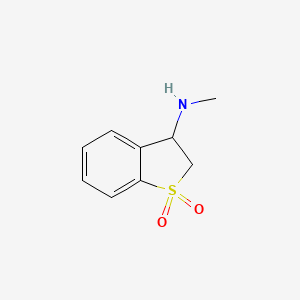
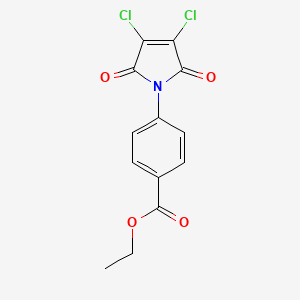
![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)
